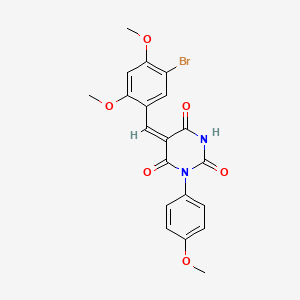
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine, commonly known as DPA-714, is a novel positron emission tomography (PET) radioligand used for imaging of neuroinflammation. DPA-714 is a selective and high-affinity ligand for the translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes.
Mécanisme D'action
DPA-714 binds to the TSPO, which is a transmembrane protein located on the outer mitochondrial membrane of microglia and astrocytes. TSPO is upregulated in activated microglia and astrocytes in response to various stimuli such as inflammation, oxidative stress, and neuronal injury. DPA-714 binding to TSPO allows for the visualization and quantification of activated microglia and astrocytes in vivo.
Biochemical and Physiological Effects:
DPA-714 has no known biochemical or physiological effects on the body. It is a selective and high-affinity ligand for TSPO and does not interact with any other receptor or enzyme in the body.
Avantages Et Limitations Des Expériences En Laboratoire
DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has several advantages over other imaging modalities such as magnetic resonance imaging (MRI) and computed tomography (CT). DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging also allows for the monitoring of disease progression and the efficacy of anti-inflammatory drugs in preclinical and clinical studies. However, DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has some limitations such as the need for specialized equipment and expertise, high cost, and limited availability.
Orientations Futures
For DPA-714 research include the development of new TSPO ligands with improved selectivity and affinity, the validation of DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging in larger clinical studies, and the investigation of the role of neuroinflammation in various neurological disorders. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging may also be used to monitor the efficacy of novel anti-inflammatory drugs in preclinical and clinical studies.
Méthodes De Synthèse
DPA-714 is synthesized using a four-step procedure starting with 3,4-difluoroaniline. The first step involves the conversion of 3,4-difluoroaniline to 3,4-difluoro-α-bromoacetophenone using bromine and acetic acid. The second step involves the reaction of 3,4-difluoro-α-bromoacetophenone with pyrazole in the presence of sodium hydride to form 1-(1H-pyrazol-1-yl)acetophenone. The third step involves the reaction of 1-(1H-pyrazol-1-yl)acetophenone with piperidine in the presence of sodium hydride to form N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine. The final step involves the reaction of N-(1H-pyrazol-1-ylacetyl)-3-piperidinamine with 3,4-difluoronitrobenzene in the presence of palladium on carbon to form DPA-714.
Applications De Recherche Scientifique
DPA-714 has been extensively used for imaging of neuroinflammation in various neurological disorders such as Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging allows for the non-invasive visualization and quantification of activated microglia and astrocytes, which are key players in neuroinflammation. DPA-714 N-(3,4-difluorophenyl)-1-(1H-pyrazol-1-ylacetyl)-3-piperidinamine imaging has also been used to monitor the efficacy of anti-inflammatory drugs in preclinical and clinical studies.
Propriétés
IUPAC Name |
1-[3-(3,4-difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F2N4O/c17-14-5-4-12(9-15(14)18)20-13-3-1-7-21(10-13)16(23)11-22-8-2-6-19-22/h2,4-6,8-9,13,20H,1,3,7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGURGWSGLCJUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC=N2)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3,4-Difluoroanilino)piperidin-1-yl]-2-pyrazol-1-ylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![diethyl 2-[2,2,6-trimethyl-1-(4-methylbenzoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B5058738.png)
![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5058739.png)
![N-[1-(1-azepanylcarbonyl)-2-phenylvinyl]acetamide](/img/structure/B5058743.png)
![2,3,5-trifluoro-4-methoxy-6-[methyl(phenyl)amino]benzoic acid](/img/structure/B5058745.png)

![ethyl 3-(3-chlorobenzyl)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5058756.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(4-chlorophenyl)acetamide]](/img/structure/B5058777.png)
![3-chloro-6-methyl-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5058779.png)
![2-methoxy-4-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5058795.png)
![ethyl N-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-N-methylglycinate](/img/structure/B5058806.png)
![N-{1-[1-(2,6-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5058820.png)
![methyl 4-{[4-chloro-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B5058828.png)

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]acetamide](/img/structure/B5058840.png)